REACTION_SMILES
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[C:1]([O:5][C:2]([CH:3]1[CH2:4][CH2:6][CH2:7][N:8]1[C:9](=[O:10])[CH:11]([NH:12][C:13](=[O:14])[c:15]1[cH:16][cH:17][c:18]([NH2:19])[c:20]([Cl:21])[cH:22]1)[C:23]([CH3:24])([CH3:25])[CH3:26])=[O:27])([CH3:28])([CH3:29])[CH3:30].[C:31]([O:32][C:33]([CH:34]1[CH2:35][CH2:36][CH2:37][N:38]1[C:43]([CH:44]([C:45]([CH3:46])([CH3:47])[CH3:48])[NH:49][C:50](=[O:51])[O:52][CH2:53][c:54]1[cH:55][cH:56][cH:57][cH:58][cH:59]1)=[O:60])=[O:39])([CH3:40])([CH3:41])[CH3:42].[CH2:81]([Cl:82])[CH2:83][Cl:84].[CH3:85][OH:86].[CH3:87][CH2:88][O:89][C:90]([CH3:91])=[O:92].[CH:72]([N:73]([CH2:74][CH3:75])[CH:76]([CH3:77])[CH3:78])([CH3:79])[CH3:80].[Cl:93][CH2:94][Cl:95].[NH2:61][c:62]1[cH:63][cH:64][c:65]([C:66]([OH:67])=[O:68])[cH:69][c:70]1[Cl:71].[O:96]=[CH:97][N:98]([CH3:99])[CH3:100]>>[O:5]=[C:43]([CH:44]([C:45]([CH3:46])([CH3:47])[CH3:48])[NH:49][C:50](=[O:51])[O:52][CH2:53][c:54]1[cH:55][cH:56][cH:57][cH:58][cH:59]1)[OH:60]
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Name
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CC(C)(C)OC(=O)C1CCCN1C(=O)C(NC(=O)c1ccc(N)c(Cl)c1)C(C)(C)C
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Quantity
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Extracted from reaction SMILES
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Type
|
reactant
|
Smiles
|
CC(C)(C)OC(=O)C1CCCN1C(=O)C(NC(=O)c1ccc(N)c(Cl)c1)C(C)(C)C
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Name
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CC(C)(C)OC(=O)C1CCCN1C(=O)C(NC(=O)OCc1ccccc1)C(C)(C)C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
CC(C)(C)OC(=O)C1CCCN1C(=O)C(NC(=O)OCc1ccccc1)C(C)(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
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ClCCCl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
CO
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Name
|
|
Quantity
|
Extracted from reaction SMILES
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Type
|
reactant
|
Smiles
|
CCOC(C)=O
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
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Nc1ccc(C(=O)O)cc1Cl
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Name
|
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Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
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CN(C)C=O
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Name
|
|
Type
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product
|
Smiles
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CC(C)(C)C(NC(=O)OCc1ccccc1)C(=O)O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
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[C:1]([O:5][C:2]([CH:3]1[CH2:4][CH2:6][CH2:7][N:8]1[C:9](=[O:10])[CH:11]([NH:12][C:13](=[O:14])[c:15]1[cH:16][cH:17][c:18]([NH2:19])[c:20]([Cl:21])[cH:22]1)[C:23]([CH3:24])([CH3:25])[CH3:26])=[O:27])([CH3:28])([CH3:29])[CH3:30].[C:31]([O:32][C:33]([CH:34]1[CH2:35][CH2:36][CH2:37][N:38]1[C:43]([CH:44]([C:45]([CH3:46])([CH3:47])[CH3:48])[NH:49][C:50](=[O:51])[O:52][CH2:53][c:54]1[cH:55][cH:56][cH:57][cH:58][cH:59]1)=[O:60])=[O:39])([CH3:40])([CH3:41])[CH3:42].[CH2:81]([Cl:82])[CH2:83][Cl:84].[CH3:85][OH:86].[CH3:87][CH2:88][O:89][C:90]([CH3:91])=[O:92].[CH:72]([N:73]([CH2:74][CH3:75])[CH:76]([CH3:77])[CH3:78])([CH3:79])[CH3:80].[Cl:93][CH2:94][Cl:95].[NH2:61][c:62]1[cH:63][cH:64][c:65]([C:66]([OH:67])=[O:68])[cH:69][c:70]1[Cl:71].[O:96]=[CH:97][N:98]([CH3:99])[CH3:100]>>[O:5]=[C:43]([CH:44]([C:45]([CH3:46])([CH3:47])[CH3:48])[NH:49][C:50](=[O:51])[O:52][CH2:53][c:54]1[cH:55][cH:56][cH:57][cH:58][cH:59]1)[OH:60]
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Name
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CC(C)(C)OC(=O)C1CCCN1C(=O)C(NC(=O)c1ccc(N)c(Cl)c1)C(C)(C)C
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)(C)OC(=O)C1CCCN1C(=O)C(NC(=O)c1ccc(N)c(Cl)c1)C(C)(C)C
|
Name
|
CC(C)(C)OC(=O)C1CCCN1C(=O)C(NC(=O)OCc1ccccc1)C(C)(C)C
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)(C)OC(=O)C1CCCN1C(=O)C(NC(=O)OCc1ccccc1)C(C)(C)C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Nc1ccc(C(=O)O)cc1Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)C(NC(=O)OCc1ccccc1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |